molecular formula C20H23N7O2 B2820076 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one CAS No. 1795089-30-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one

Cat. No. B2820076
CAS RN: 1795089-30-3
M. Wt: 393.451
InChI Key: XQNYOKOONVWJCC-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Research on compounds structurally related to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one primarily focuses on the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, studies have synthesized various derivatives with modifications in the core structure aiming to discover compounds with enhanced anti-inflammatory, analgesic, and antiproliferative activities. Key research includes the development of compounds with selective inhibition properties towards cyclooxygenase-2 (COX-2), offering potential as analgesic and anti-inflammatory agents with lower side effects compared to traditional medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Several synthesized derivatives have been evaluated for their antimicrobial and antifungal efficacies. The introduction of specific functional groups and structural modifications has led to the identification of compounds with significant activity against a range of microbial and fungal species. This includes the development of novel triazole derivatives demonstrating good to moderate activities, indicating the potential for these compounds to serve as leads in the development of new antimicrobial and antifungal agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiplasmodial and Anticancer Properties

Research into the antiplasmodial and anticancer properties of compounds related to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one has highlighted the potential of these derivatives in treating malaria and cancer. Specific compounds have demonstrated promising in vitro antiproliferative activity against human cancer cell lines, suggesting a potential role in cancer therapy. Additionally, some derivatives have shown efficacy in inhibiting the growth of Plasmodium falciparum, indicating potential applications in malaria treatment (Mendoza, Pérez-Silanes, Quiliano, Pabón, Galiano, González, Garavito, Zimic, Vaisberg, Aldana, Monge, & Deharo, 2011).

Drug Metabolism and Pharmacokinetics

Studies have also focused on understanding the absorption, metabolism, and disposition of these compounds, crucial for their development into therapeutic agents. For example, preclinical assessments have characterized the pharmacokinetics and efficacy of specific inhibitors targeting key pathways in cancer development, providing insights into their potential clinical applications (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).

properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-4-3-5-17(10-15)29-16(2)20(28)26-8-6-25(7-9-26)18-11-19(23-13-22-18)27-14-21-12-24-27/h3-5,10-14,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYOKOONVWJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one

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